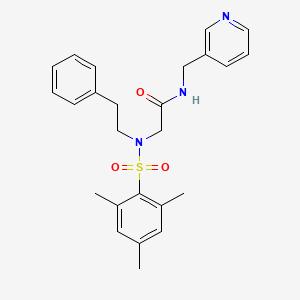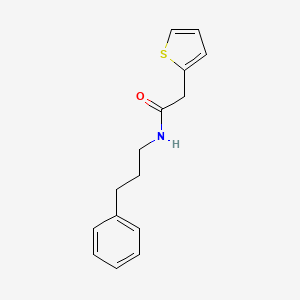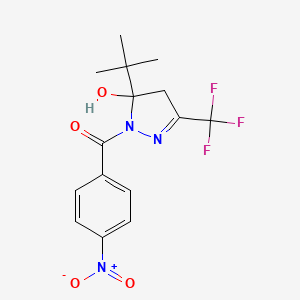
N~2~-(mesitylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide often involves multi-step reactions, starting from basic building blocks. For instance, compounds such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide have been synthesized through condensation reactions, utilizing starting materials like pyridine-4-carboxaldehyde and sulfadiazine, followed by characterization with techniques like FTIR, NMR, and UV-Visible spectroscopy (Elangovan et al., 2021). Such methods could be adapted for the synthesis of N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide, considering the similar functional groups involved.
Molecular Structure Analysis
The molecular structure of compounds with functionalities similar to N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide is often elucidated using X-ray crystallography and computational methods. For example, the structure of lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate was determined through single-crystal X-ray crystallography, revealing a 9-coordinate, tricapped trigonal prismatic ligand environment (Messimeri et al., 2002). These techniques can provide detailed insights into the geometric and electronic structure of N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide.
Chemical Reactions and Properties
The reactivity and chemical properties of N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide can be inferred from studies on similar compounds. For instance, the reactivity of arylethynyl(phenyl)iodonium salts with 1,3-dipoles to afford phenyl(substituted isoxazolyl)iodonium salts, which further react with nucleophiles to give iodoisoxazoles, demonstrates the potential of sulfonyl and phenyl groups to participate in complex chemical transformations (Kotali et al., 1989).
properties
IUPAC Name |
2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-19-14-20(2)25(21(3)15-19)32(30,31)28(13-11-22-8-5-4-6-9-22)18-24(29)27-17-23-10-7-12-26-16-23/h4-10,12,14-16H,11,13,17-18H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFTVPOMJXKQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(mesitylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)
![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)